![molecular formula C16H16BrNO2 B6630660 2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide](/img/structure/B6630660.png)
2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide is an organic compound that belongs to the class of amides. It is also known as 2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide or BPEMB. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
BPEMB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Researchers have also investigated its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. BPEMB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. It has also been reported to possess antioxidant properties, which may be beneficial in the treatment of Parkinson's disease.
Wirkmechanismus
The mechanism of action of BPEMB is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. BPEMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to activate the adenosine A1 receptor, which may contribute to its analgesic and antipyretic activities.
Biochemical and Physiological Effects:
BPEMB has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. BPEMB has also been shown to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the brain, indicating its antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
BPEMB has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, BPEMB has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous systems. It also has a relatively short half-life in vivo, which may affect its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on BPEMB. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. Further research is also needed to elucidate the mechanism of action of BPEMB and its pharmacokinetic properties. Finally, the synthesis of BPEMB derivatives with improved solubility and pharmacological properties may also be an interesting direction for future research.
Synthesemethoden
The synthesis of BPEMB can be achieved through a multi-step process, starting from 3-methylbenzoic acid. The first step involves the conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride using thionyl chloride. The resulting 3-methylbenzoyl chloride is then reacted with 2-phenylethanol in the presence of triethylamine to obtain 2-(2-hydroxy-1-phenylethyl)-3-methylbenzamide. Finally, this compound is treated with bromine to yield 2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-hydroxy-1-phenylethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-6-5-9-13(15(11)17)16(20)18-14(10-19)12-7-3-2-4-8-12/h2-9,14,19H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUHFFQHLQJDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(CO)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.